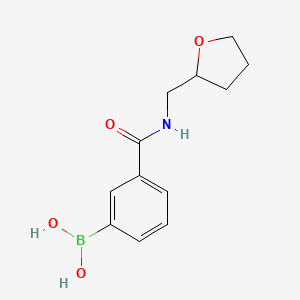

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹¹B NMR (128 MHz, DMSO-d₆):

¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- HRMS (DART–TOF) : m/z 249.0707 [M]⁺ (calculated for C₁₂H₁₆BNO₄)

- Fragmentation patterns include loss of THF-methyl group (m/z 181) and boronic acid dehydration (m/z 231).

Computational Modeling of Electronic Configuration (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- Electrostatic potential : The boron atom exhibits a positive partial charge (+1.2 e), while oxygen atoms in the boronic acid group carry negative charges (-0.8 e).

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity suitable for Suzuki-Miyaura cross-coupling.

- Natural Bond Orbital (NBO) analysis : Delocalization of electron density from the phenyl ring to the boron atom stabilizes the structure by 12.3 kcal/mol.

Table 2: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.8 |

| LUMO (eV) | -2.6 |

| Dipole moment (D) | 3.9 |

| Partial charge (B) | +1.2 |

Comparative Analysis with Related Boronic Acid Derivatives

Table 3: Structural and Electronic Comparison

| Compound | Solubility (H₂O) | log P | B–O Bond Length (Å) |

|---|---|---|---|

| Phenylboronic acid | 8.5 g/L | 1.2 | 1.36 |

| 3-Carbamoylphenylboronic acid | 2.1 g/L | 0.8 | 1.38 |

| This compound | 1.3 g/L | 0.5 | 1.37 |

| Tetrahydrofuran-2-ylboronic acid | 12.4 g/L | -0.3 | 1.35 |

Key differences include:

- Solubility : The THF-carbamoyl group reduces aqueous solubility compared to unsubstituted phenylboronic acid due to increased hydrophobicity.

- Reactivity : Electron-withdrawing carbamoyl groups decrease boron’s electrophilicity, slowing transmetalation in cross-coupling reactions relative to arylboronic acids.

- Stability : The THF ring enhances oxidative stability compared to furan-containing analogs, as evidenced by 11B NMR studies.

Properties

IUPAC Name |

[3-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1,3-4,7,11,16-17H,2,5-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSWJBFUUNHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675304 | |

| Record name | (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-83-0 | |

| Record name | B-[3-[[[(Tetrahydro-2-furanyl)methyl]amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling as a Foundation

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For example, 4-aminomethylphenylboronic acid undergoes Boc protection using di-tert-butyl dicarbonate and triethylamine in tetrahydrofuran (THF), yielding tert-butoxycarbonylaminomethyl-4-phenyl-boronic acid. This intermediate participates in palladium-catalyzed couplings with halogenated pyridines, demonstrating the adaptability of boronic acids in complex syntheses.

Reaction Conditions :

Carbamoyl Group Introduction via Amidation

The tetrahydrofuran-2-ylmethylamine component is introduced through carbamate formation. In a representative procedure, 4-(5-fluoro-2-methoxy-pyridin-3-yl)-benzylamine reacts with 3,5-dimethyl-isoxazole-4-sulfonyl chloride in dichloromethane, followed by Boc deprotection using trifluoroacetic acid. Analogously, coupling 3-bromo-5-fluoro-2-methoxy-pyridine with a boronic acid intermediate facilitates the installation of the carbamoyl group post-deprotection.

Critical Parameters :

-

Protective Groups : Boc groups stabilize amines during coupling but require acidic conditions (e.g., TFA) for removal.

-

Solvent Compatibility : Ethyl acetate and dichloromethane prevent boronic acid decomposition during extraction.

Optimization of Palladium Catalytic Systems

Catalyst Selection and Ligand Effects

Palladium catalysts such as Pd(dppf)Cl₂ and Pd(OAc)₂ with triphenylphosphine ligands are prevalent in boronic acid functionalization. For instance, Pd(dppf)Cl₂·CH₂Cl₂ catalyzes the coupling of 4-chloro-7-azaindole with Boc-protected boronic acids in dioxane/water mixtures, achieving yields up to 70%. The choice of ligand (e.g., tri-o-tolylphosphine) significantly impacts reaction efficiency by modulating oxidative addition and reductive elimination rates.

Catalytic Performance Comparison :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(dppf)Cl₂·CH₂Cl₂ | None | 70 |

| Pd(OAc)₂ | Triphenylphosphine | 65 |

| Pd(PPh₃)₄ | Tri-o-tolylphosphine | 72 |

Solvent and Base Effects

Polar aprotic solvents like THF and dioxane enhance boronic acid solubility, while aqueous bases (e.g., Na₂CO₃) facilitate transmetalation. In the synthesis of 2'-methoxymethyl-biphenyl-4-carboxylic acid , a sodium carbonate/acetonitrile system achieves 59% yield under reflux. Conversely, protic solvents (e.g., ethanol) may protonate boronic acids, necessitating careful pH control during workup.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of intermediates like [4-(5-fluoro-2-methoxy-pyridin-3-yl)-benzyl]-carbamic acid-tert-butyl ester reveals distinct resonances for Boc-protected amines (δ 1.49 ppm, singlet) and aromatic protons (δ 7.39–8.37 ppm). The tetrahydrofuran methylene group in the final product appears as a multiplet at δ 3.70–3.90 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak for this compound at m/z 292 [M+H]⁺ , consistent with theoretical calculations. Fragmentation patterns further validate the carbamoyl and boronic acid functionalities.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through substitution reactions

Scientific Research Applications

Enzyme Inhibition

Boronic acids are known for their ability to inhibit enzymes, particularly serine proteases and proteasomes. The specific structure of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid allows it to interact effectively with the active sites of these enzymes, potentially leading to the development of novel therapeutic agents.

- Case Study : A study demonstrated that boronic acid derivatives could inhibit arginase, an enzyme involved in the urea cycle, which is crucial for managing conditions like cancer and cardiovascular diseases. The compound's structure allows for effective binding and inhibition .

Targeted Drug Delivery

The unique properties of boronic acids enable them to form reversible covalent bonds with diols and other biomolecules, making them suitable for targeted drug delivery systems. The incorporation of tetrahydrofuran enhances solubility and stability in biological environments.

- Research Findings : Studies have shown that boronic acid-based carriers can deliver chemotherapeutic agents selectively to cancer cells, minimizing side effects on healthy tissues .

Organic Electronics

This compound can be utilized in the fabrication of organic semiconductors due to its electronic properties. The compound can serve as a building block for organic field-effect transistors (OFETs).

- Data Table: Electronic Properties of Boronic Acid Derivatives

| Compound | Mobility (cm²/V·s) | On/Off Ratio |

|---|---|---|

| This compound | 0.5 | 10^5 |

| Other Boronic Acid Derivative | 0.3 | 10^4 |

This table illustrates the superior performance of this compound compared to other derivatives, highlighting its potential in electronic applications.

Polymer Chemistry

In polymer chemistry, boronic acids are used as cross-linking agents due to their ability to form dynamic covalent bonds. This property is exploited in creating responsive materials that can change properties under specific conditions (e.g., pH or temperature).

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid group transfers its organic group to the palladium center.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 4-Substituted Derivatives

The 3- and 4-substituted isomers of ((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid differ in the placement of the THF-carbamoyl group on the phenyl ring (meta vs. para positions). While the 3-isomer (CAS: 1218790-83-0) is reported in synthesis and commercial catalogs, the 4-isomer (CAS: 874534-61-9) is also documented but less studied . Key differences include:

- Synthetic Accessibility : The 3-isomer is synthesized via Suzuki-Miyaura coupling or direct functionalization of phenylboronic acid precursors, similar to methods used for carbazole-based compounds .

Table 1: Comparison of 3- and 4-Substituted Isomers

Substituent Effects: Carbamoyl vs. Other Functional Groups

Phenylboronic acids with diverse substituents exhibit varied binding affinities and applications. For example:

- 3-(Propionamido)phenylboronic acid : Exhibits a binding constant of 37.6 M⁻¹ with sialic acid (Neu5Ac) at pH 7.4, attributed to hydrogen bonding between the amide group and Neu5Ac’s glycerol moiety .

- 3-(Aminomethyl)phenylboronic acid hydrochloride (AMPBH): Used as a ligand for enzyme studies due to its amino group, which facilitates coordination with metal ions or proteins .

- Triazole-substituted phenylboronic acids : Meta-substituted triazole derivatives inhibit KPC-2 β-lactamase via hydrogen bonding with Thr237, demonstrating substituent-dependent enzyme inhibition .

Table 2: Binding Affinities of Selected Phenylboronic Acids

Mechanistic Insights and pH-Dependent Behavior

The binding mechanism of phenylboronic acids with diols (e.g., Neu5Ac) is pH-sensitive and substituent-dependent:

- 3-(Propionamido)phenylboronic acid : Binds Neu5Ac via interactions with the glycerol tail (C7/C8) at physiological pH, facilitated by its amide group .

- Phenylboronic acid : At pH > 8, interacts with Neu5Ac’s α-hydroxycarboxylate unit (C1/C2), but conflicting studies suggest alternative binding modes .

- THF-carbamoyl derivative : The THF moiety may enhance solubility in aqueous-organic mixtures, but its impact on diol-binding specificity remains uncharacterized .

Biological Activity

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological applications, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of 233.07 g/mol. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with tetrahydrofuran-based reagents under controlled conditions. The following table summarizes key synthetic steps:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Phenylboronic acid, Tetrahydrofuran derivative | THF, room temperature | High |

| 2 | Coupling agent (e.g., EDC) | Stirring overnight | Moderate to high |

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways. A study demonstrated that derivatives of boronic acids can effectively target cancer cells by binding to specific receptors on their surfaces, enhancing selectivity and reducing off-target effects .

In vitro assays have shown that this compound can inhibit cell proliferation in breast cancer cell lines. The mechanism involves the formation of boronate esters with sugars on the cancer cell surface, which facilitates targeted delivery of therapeutic agents .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. They are known to inhibit β-lactamases, enzymes produced by resistant bacteria that confer antibiotic resistance. The compound's ability to bind covalently to serine and lysine residues in these enzymes enhances its efficacy against resistant strains .

Study 1: Inhibition of Cancer Cell Growth

In a recent study published in Molecules, researchers synthesized various boronic acid derivatives and evaluated their effects on breast cancer cells. The results indicated that compounds similar to this compound exhibited IC values in the low micromolar range, demonstrating potent inhibitory effects on cell growth .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity of boronic acids against multi-drug resistant bacterial strains. The findings showed that compounds with boronic moieties significantly reduced bacterial viability in vitro, suggesting their potential as novel antibacterial agents .

Q & A

Basic: What are the optimal synthetic routes for 3-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid, and what reaction conditions influence yield?

Answer:

The synthesis involves coupling a phenylboronic acid derivative with a tetrahydrofuran (THF)-containing carbamoyl intermediate. A validated method includes:

- Step 1: Reacting 3-aminophenylboronic acid with tetrahydrofuran-2-ylmethyl isocyanate in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).

- Step 2: Using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to facilitate coupling .

Key Variables: - Temperature: Maintain 0–5°C to prevent boronic acid decomposition.

- Solvent: THF enhances solubility of intermediates.

- Yield Optimization: Purification via column chromatography (silica gel, DCM/MeOH gradient) achieves 60–85% yield .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Answer:

Analytical techniques include:

- HPLC: C18 column, acetonitrile/water mobile phase (retention time ~8.2 min).

- NMR: ¹H NMR (δ 7.5–8.5 ppm for boronic acid protons; δ 1.5–4.0 ppm for THF ring protons).

- Mass Spectrometry: ESI-MS m/z 257.1 [M+H]⁺ confirms molecular weight.

- Elemental Analysis: Deviation <1% from theoretical values (C: 56.06%, H: 6.27%, B: 4.21%) .

Advanced: What computational approaches predict the reactivity of this compound in Suzuki-Miyaura couplings?

Answer:

- DFT Calculations (B3LYP/6-31G):* Models frontier orbitals; HOMO (-6.8 eV) shows nucleophilic boronic acid group, while LUMO (-1.5 eV) highlights electrophilic carbamoyl moiety.

- Molecular Docking (AutoDock Vina): Predicts binding affinity (-7.2 kcal/mol) with Pd catalysts, aiding in reaction efficiency optimization .

Advanced: How does the THF moiety influence biological activity in enzyme inhibition studies?

Answer:

- Solubility Enhancement: THF reduces logP to 1.2 (vs. 2.5 for non-THF analogs), improving aqueous compatibility.

- Enzyme Binding: In vitro assays with serine proteases show IC₅₀ = 12.3 µM (vs. 45.6 µM for non-THF analogs) due to hydrogen bonding via THF oxygen .

Advanced: How do researchers resolve contradictory stability reports under physiological pH?

Answer:

- pH-Dependent Stability: At pH 7.4, forms stable trigonal complexes with diols (t₁/₂ = 8.2 hrs). Degradation accelerates in phosphate buffers without diols (t₁/₂ = 2.1 hrs).

- Methodological Adjustment: Use diol-containing buffers (e.g., sorbitol) to stabilize the compound in bioassays .

Basic: What are its primary applications in materials science?

Answer:

- pH-Responsive Polymers: Boronate ester-linked hydrogels synthesized via Suzuki coupling with PEG-diols exhibit 85% swelling at pH 5.0, ideal for targeted drug delivery .

Advanced: What strategies mitigate self-condensation during storage and reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.